molecular formula C6H8ClN3 B8191144 (4-Chloro-6-methylpyrimidin-2-yl)methanamine

(4-Chloro-6-methylpyrimidin-2-yl)methanamine

Cat. No.: B8191144
M. Wt: 157.60 g/mol
InChI Key: AXZNEKNFAQQWLY-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-yl)methanamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a methanamine group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-6-methylpyrimidine, which can be prepared from commercially available 2,4-dichloro-6-methylpyrimidine.

    Amination Reaction: The 4-chloro-6-methylpyrimidine undergoes an amination reaction with methanamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

(4-Chloro-6-methylpyrimidin-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methylpyrimidin-2-yl)methanamine is unique due to the presence of the methanamine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-2-5(7)10-6(3-8)9-4/h2H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZNEKNFAQQWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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